molecular formula C22H18F2N4O3S B3396521 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide CAS No. 1019096-23-1

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

Cat. No. B3396521
M. Wt: 456.5 g/mol
InChI Key: ZMHDQXASSOJSHZ-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazoles are also known for their diverse pharmacological activities. The compound you mentioned has both these structures, suggesting potential bioactivity.


Molecular Structure Analysis

Thiazoles have sulfur and nitrogen at position-1 and -3, respectively . They are planar and aromatic, with the aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyrazoles, on the other hand, are five-membered aromatic rings with two adjacent nitrogen atoms.


Chemical Reactions Analysis

Thiazoles and pyrazoles can undergo a variety of chemical reactions depending on the substituents present on the ring. Common reactions include electrophilic and nucleophilic substitutions, and reactions at the exocyclic double bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure and the nature of its substituents. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties .

Future Directions

Given the wide range of biological activities associated with thiazole and pyrazole derivatives, this compound could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its exact biological activity, optimizing its structure for increased potency and selectivity, and assessing its safety profile.

properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O3S/c1-12-8-20(26-21(29)14-4-6-15(23)16(24)9-14)28(27-12)22-25-17(11-32-22)13-5-7-18(30-2)19(10-13)31-3/h4-11H,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHDQXASSOJSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
Reactant of Route 6
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N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide

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